molecular formula C15H15ClN2O3S B5706834 Ethyl 2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B5706834
M. Wt: 338.8 g/mol
InChI Key: ODMVOTFHQKGWCB-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a chloro-substituted phenyl group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

    Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-chloro-4-methylbenzoyl chloride and an appropriate thiazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its thiazole moiety.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex thiazole derivatives with potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. The chloro-substituted phenyl group can enhance the compound’s binding affinity to its targets, resulting in increased potency. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity.

Comparison with Similar Compounds

Ethyl 2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

    Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 2-{[(3-bromo-4-methylphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Bromine substitution instead of chlorine.

    Ethyl 2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-ethyl-1,3-thiazole-5-carboxylate: Ethyl substitution on the thiazole ring instead of methyl.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-4-21-14(20)12-9(3)17-15(22-12)18-13(19)10-6-5-8(2)11(16)7-10/h5-7H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMVOTFHQKGWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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